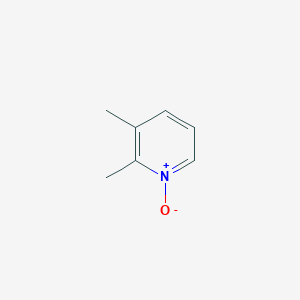

2,3-Dimethylpyridine 1-oxide

概述

描述

2,3-Dimethylpyridine 1-oxide (CAS 22710-07-2) is an N-oxidized pyridine derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It is also known as 2,3-Lutidine-N-oxide and serves as a critical intermediate in pharmaceutical synthesis, particularly for proton pump inhibitors like Rabeprazole . The compound exhibits a pale yellow to dark brown oily or low-melting solid form under standard conditions and requires storage in an inert atmosphere at room temperature . Its hazard profile includes warnings for acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H320), and respiratory irritation (H335) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridine 1-oxide typically involves the oxidation of 2,3-dimethylpyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反应分析

Nitration Reactions

2,3-Dimethylpyridine 1-oxide undergoes nitration under acidic conditions to form nitro derivatives. A scalable method involves:

Mechanism :

The reaction proceeds via electrophilic aromatic substitution (EAS), where the N-oxide group activates the pyridine ring toward nitration at the para position relative to the oxide group .

Chlorination Reactions

Chlorination introduces a chloro substituent at the 4-position:

Applications :

The chlorinated derivative serves as a precursor in synthesizing proton-pump inhibitors like Rabeprazole .

Reduction Reactions

The N-oxide group is reduced to regenerate the parent pyridine:

Biological Relevance :

Enzymatic reduction by liver microsomes involves NADPH-dependent enzymes, highlighting potential metabolic pathways .

Coordination Chemistry

The N-oxide moiety acts as a ligand for transition metals:

Example Reaction :

Nucleophilic Substitution

The compound participates in substitution reactions via two primary pathways:

- Addition-Elimination (AE) : Direct displacement of substituents by nucleophiles (e.g., methoxide) .

- Elimination-Addition (EA) : Forms a pyridyne intermediate (e.g., 2,3-pyridyne N-oxide) under strong basic conditions .

Key Example :

Reaction with potassium amide (KNH₂) yields 2- and 3-amino derivatives .

Rearrangement Reactions

Treatment with acetic anhydride induces ring rearrangement:

- Conditions : Reflux in acetic anhydride .

- Product : Acetylated derivatives or ring-expanded compounds, depending on substituents .

Mechanistic Insight :

The N-oxide group facilitates electron redistribution, promoting skeletal rearrangements .

Biological Interactions

This compound interacts with biological systems via:

- Enzyme Inhibition : Binds to cytochrome P450 enzymes, altering metabolic pathways .

- Cytotoxicity : Reacts with cellular nucleophiles (e.g., glutathione), inducing oxidative stress.

Comparative Reaction Data

Key Research Findings

- Catalytic Applications : Ru complexes of this compound show 90% conversion in transfer hydrogenation of ketones .

- Synthetic Utility : The 4-nitro derivative is a critical intermediate in antitumor agent synthesis .

- Environmental Impact : Substituting HNO₃ with KNO₃ in nitration reduces toxic NOx emissions .

科学研究应用

Pharmaceutical Applications

2,3-Dimethylpyridine 1-oxide serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to enhance reaction rates and yields in drug discovery processes. Notably, it has been investigated for its potential anticonvulsant and neuroprotective properties, indicating possible therapeutic applications in treating neurological disorders.

Case Study: Neuroprotective Effects

Research has demonstrated that this compound may influence metabolic pathways by interacting with specific enzymes. This interaction could lead to the development of novel pharmacological agents targeting metabolic diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to effective pest control and crop protection strategies, promoting sustainable agricultural practices .

Application in Pest Control

The compound has been incorporated into various formulations aimed at enhancing crop resilience against pests and diseases. Its efficacy in this area supports ongoing research into environmentally friendly agricultural solutions .

Analytical Chemistry

The compound is employed as a reagent in analytical methods for detecting and quantifying other substances. This application is crucial for quality control in laboratories, particularly in pharmaceutical and environmental testing .

Example: Quality Control

In quality control processes, this compound aids in the detection of impurities in pharmaceutical products, ensuring compliance with safety standards .

Material Science

This compound plays a significant role in developing specialized materials such as polymers and coatings. Its incorporation into these materials enhances durability and performance across various applications .

Development of Functional Materials

Research indicates that this compound can be used to create metal-organic frameworks (MOFs) with potential applications in gas storage and separation technologies .

Environmental Science

In environmental science, this compound is utilized to study the impact of pollutants and develop remediation strategies. Its properties make it a suitable candidate for assessing environmental health risks associated with chemical exposure .

Environmental Monitoring

Studies have employed this compound to investigate the degradation pathways of pollutants in various ecosystems, contributing to the development of effective environmental management practices .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; potential neuroprotective effects |

| Agricultural Chemistry | Formulation of agrochemicals for pest control |

| Analytical Chemistry | Reagent for detecting and quantifying substances; quality control |

| Material Science | Development of polymers and coatings; creation of functional materials |

| Environmental Science | Assessment of pollutants; strategies for chemical remediation |

作用机制

The mechanism of action of 2,3-Dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological and chemical activities.

相似化合物的比较

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Selected Pyridine N-Oxides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2,3-Dimethylpyridine 1-oxide | 22710-07-2 | C₇H₉NO | 123.15 | 2,3-dimethyl, N-oxide |

| 2,6-Dimethylpyridine N-oxide | 1073-23-0 | C₇H₉NO | 123.15 | 2,6-dimethyl, N-oxide |

| 3,4-Dimethylpyridine 1-oxide | Not provided | C₇H₉NO | 123.15 | 3,4-dimethyl, N-oxide |

| 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | 117977-18-1 | C₁₁H₁₇NO₃ | 211.26 | 2,3-dimethyl, 4-methoxypropoxy, N-oxide |

Structural Insights :

- Regioisomerism: The position of methyl groups significantly impacts electronic and steric properties.

- Derivatives : Adding substituents like 4-(3-methoxypropoxy) (e.g., Rabeprazole Impurity 41) increases molecular weight and alters solubility, making the compound more lipophilic .

Reactivity Differences :

- This compound undergoes electrophilic substitution at the 4-position due to methyl group directing effects, enabling functionalization for drug intermediates .

- 2,6-Dimethylpyridine N-oxide ’s antimutagenic properties contrast with the toxicity profile of 2,3-dimethyl analogs, suggesting divergent biological interactions .

Table 3: Hazard Comparison

Key Findings :

Industrial and Pharmaceutical Relevance

- This compound : Critical in synthesizing Rabeprazole-related compounds, with derivatives like 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (CAS 117977-18-1) classified as impurities requiring stringent quality control .

- 2,6-Dimethylpyridine N-oxide : Explored for environmental and drug development applications due to its antimutagenic properties .

- 3,4-Dimethylpyridine 1-oxide : Used in organic synthesis to generate complex heterocycles via carbanion intermediates .

生物活性

2,3-Dimethylpyridine 1-oxide (CAS No. 22710-07-2), also known as 2,3-lutidine N-oxide, is a heterocyclic compound that has garnered attention for its various biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₉NO

- Molecular Weight : 123.15 g/mol

- Melting Point : 85-93 °C

- Boiling Point : 160-161 °C (at 1 Torr)

- Density : Approximately 1.00 g/cm³

- Solubility : Slightly soluble in chloroform and DMSO

This compound exhibits several biological activities primarily through its role as an enzyme substrate and inhibitor. It has been studied for its interactions with various enzymes, particularly in the context of drug metabolism and synthesis.

- Enzymatic Reduction : This compound can be reduced enzymatically by ferredoxin, which highlights its role in biochemical pathways involving pyridine derivatives .

- COMT Inhibition : Related compounds have been shown to inhibit catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of catecholamines. This inhibition can enhance the bioavailability of L-DOPA, a critical factor in Parkinson's disease treatment .

Pharmacological Studies

Recent studies have explored the pharmacological implications of this compound and its derivatives:

- Antioxidant Activity : Research indicates that certain pyridine N-oxides possess antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems .

- Anticancer Potential : Some derivatives have shown promise in modulating cancer cell viability through pathways involving protein kinase C (PKC), suggesting potential applications in cancer therapy .

Study on Enzyme Interaction

A study demonstrated the enzymatic reduction of various pyridine N-oxides using recombinant enzymes. The results indicated that this compound was effectively converted into its reduced form, highlighting its potential as a substrate for biocatalytic processes .

Clinical Relevance in Parkinson's Disease

In clinical settings, derivatives of this compound have been evaluated for their efficacy as COMT inhibitors. A randomized clinical trial assessed the pharmacokinetics and pharmacodynamics of these compounds in patients with Parkinson's disease, revealing significant improvements in L-DOPA plasma levels when combined with standard treatments .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-dimethylpyridine 1-oxide, and how do reaction conditions influence yield?

A catalytic Mo/P system enables efficient oxidation of 2,3-lutidine to this compound using hydrogen peroxide (4.5 equiv.) and phosphomolybdic acid (3 mol%) in acetonitrile at ambient conditions. This method achieves 75% yield, with the catalyst enhancing regioselectivity and minimizing side reactions. Reaction temperature, solvent choice (e.g., acetonitrile vs. ethanol), and stoichiometry of H₂O₂ are critical for maximizing yield .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

¹H and ¹³C NMR are essential for confirming structure and purity. Key NMR signals include aromatic protons at δ 6.65–7.71 ppm and methyl groups at δ 1.91–2.05 ppm. IR spectroscopy identifies the N-oxide moiety via absorption bands at 1018 cm⁻¹ (N–O stretch) and 1260 cm⁻¹ (C–N stretch). Mass spectrometry (EI-HRMS) confirms molecular weight with an [MH⁺] peak at m/z = 154.09 (calculated for C₇H₉NO) .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

Vacuum filtration and ether washing (e.g., Et₂O) effectively remove unreacted starting materials. Impurities like unoxidized 2,3-lutidine or over-oxidized byproducts (e.g., pyridine di-N-oxides) can be detected via HPLC with UV/Vis or mass spectrometry. Relative retention times (RRT) from pharmacopeial methods, such as those for omeprazole N-oxide analogs (RRT 0.45–1.0), provide a framework for method validation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyanide substitution in pyridine N-oxide derivatives?

Methyl fluorosulfonate alkylates pyridine N-oxides to form 1-alkoxypyridinium salts, which react with cyanide ion at electron-deficient positions. For 3-hydroxymethylpyridine 1-oxide, nucleophilic attack occurs at C-2 and C-6 due to the directing effect of the N-oxide group, yielding 2,6-dicyano-3-methylpyridine. Computational studies (e.g., DFT) could further elucidate charge distribution and transition states .

Q. How do catalytic systems like Mo/P enhance oxidation efficiency in pyridine N-oxide synthesis?

Phosphomolybdic acid (H₃PMo₁₂O₄₀) acts as a Lewis acid, polarizing the O–O bond in H₂O₂ to generate reactive peroxo intermediates. This lowers the activation energy for oxygen transfer to the pyridine nitrogen. The solvent (acetonitrile) stabilizes the transition state, while avoiding protic solvents prevents H₂O₂ decomposition. Kinetic studies show a first-order dependence on catalyst concentration .

Q. What computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (ESP) maps, and natural bond orbital (NBO) analysis to predict sites for electrophilic/nucleophilic attack. For example, ESP maps of 2-methylpyridine 1-oxide reveal electron-rich regions at the N-oxide oxygen, guiding derivatization strategies for bioactive analogs like proton pump inhibitors .

Q. How does structural modification of this compound impact its biological activity?

Derivatives with electron-withdrawing groups (e.g., chloro, nitro) at C-4 or C-5 exhibit enhanced stability and binding to biological targets. For instance, 4-chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) is a precursor to antiulcer agents like rabeprazole. Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking optimize interactions with enzymes like H⁺/K⁺ ATPase .

Q. What challenges arise in scaling up pyridine N-oxide synthesis, and how are they mitigated?

Exothermic reactions during H₂O₂ addition require controlled temperature (e.g., <90°C) to prevent decomposition. Catalyst recovery via filtration or ion-exchange resins improves cost efficiency. Industrial methods may substitute acetonitrile with ethanol-water mixtures to reduce toxicity while maintaining yield. Process analytical technology (PAT) monitors reaction progress in real-time .

属性

IUPAC Name |

2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLULCKKOHDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22710-07-2 | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。